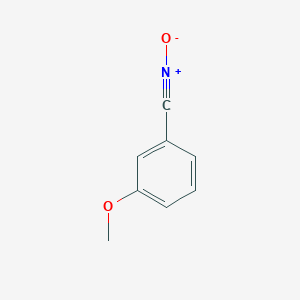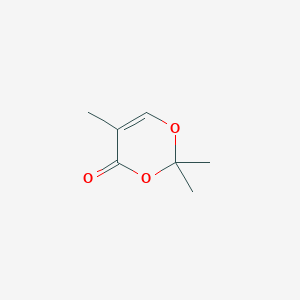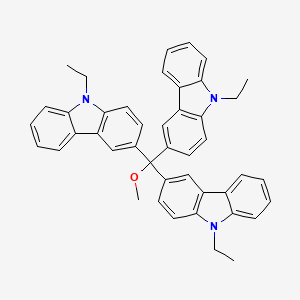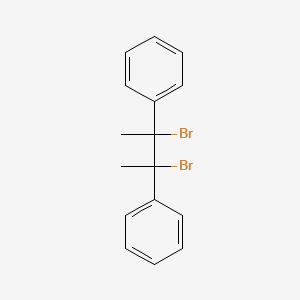
3-Methoxybenzonitrile oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxybenzonitrile oxide is an organic compound characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a benzene ring. This compound is known for its applications in various chemical processes and is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Methoxybenzonitrile oxide can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzonitrile with an oxidizing agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like manganese dioxide. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and catalysts can vary, but common options include potassium permanganate and chromium trioxide .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxybenzonitrile oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and manganese dioxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are typical reducing agents.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids and aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives and other substituted benzene compounds.
Wissenschaftliche Forschungsanwendungen
3-Methoxybenzonitrile oxide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-methoxybenzonitrile oxide involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can undergo electrophilic substitution. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Benzonitrile: Similar structure but lacks the methoxy group.
3-Methoxybenzaldehyde: Contains a formyl group (-CHO) instead of the nitrile group.
3-Methoxybenzoic acid: Contains a carboxyl group (-COOH) instead of the nitrile group.
Uniqueness: 3-Methoxybenzonitrile oxide is unique due to the presence of both the methoxy and nitrile functional groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
CAS-Nummer |
109673-21-4 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-methoxybenzonitrile oxide |
InChI |
InChI=1S/C8H7NO2/c1-11-8-4-2-3-7(5-8)6-9-10/h2-5H,1H3 |
InChI-Schlüssel |
QTWZTDKDZUWDMU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C#[N+][O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Octyl-2-azaspiro[5.5]undecane](/img/structure/B14323199.png)





![(4-{[(Benzyloxy)carbonyl]oxy}phenyl)(dimethyl)sulfanium chloride](/img/structure/B14323232.png)




![4,4'-[1-(Naphthalen-2-yl)ethane-1,1-diyl]diphenol](/img/structure/B14323257.png)

![(E)-2-chloro-3-[[[(ethoxy)carbonyl]methyl](methyl)amino]-2-propene nitrile](/img/structure/B14323269.png)
